4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine
Description
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a pyrimidine derivative featuring a benzhydrylhydrazinyl substituent at the 4-position and a chlorine atom at the 6-position. Pyrimidine derivatives are renowned for their pharmacological and biological relevance, often serving as intermediates in drug synthesis . The compound’s synthesis typically involves reacting hydrazinyl pyrimidine precursors with aromatic aldehydes under acidic conditions (e.g., glacial acetic acid), yielding derivatives with good purity and moderate-to-high yields (60–85%) . Characterization via IR, ¹H-NMR, and mass spectroscopy confirms the structural integrity of such derivatives, with key spectral peaks corresponding to N–H stretching (3200–3400 cm⁻¹) and aromatic C–Cl vibrations (750–800 cm⁻¹) .
The hydrazinyl moiety may facilitate hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
CAS No. |
15129-00-7 |
|---|---|
Molecular Formula |
C17H16ClN5 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(2-benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C17H16ClN5/c18-16-14(19)17(21-11-20-16)23-22-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15,22H,19H2,(H,20,21,23) |
InChI Key |
XSQFLXUKVDRPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzhydrylhydrazinyl Group: The benzhydrylhydrazinyl group is introduced through a nucleophilic substitution reaction, where benzhydrylhydrazine reacts with the chlorinated pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylhydrazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine and selected pyrimidine derivatives:
Key Differences and Implications
Chlorine positioning: Derivatives with dual chlorine atoms (e.g., 4,6-dichloro-5-methoxypyrimidine ) exhibit stronger halogen bonding, influencing crystal packing and solubility.
Biological Activity: APY7 (benzothiazole-pyrimidine hybrid ) demonstrates notable antimicrobial activity due to the sulfur-containing heterocycle, which is absent in the target compound. The hydrazinyl group in 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine may mimic peptide bonds, enhancing interactions with enzyme active sites (e.g., kinase inhibitors).
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step reactions involving hydrazine and aromatic aldehydes , whereas simpler derivatives (e.g., 4-chloranylpyrimidin-5-amine ) are synthesized via direct halogenation.
Thermal and Chemical Stability :
Biological Activity
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloropyrimidine ring substituted with a benzhydrylhydrazine moiety. Its molecular formula is with a molecular weight of approximately 292.8 g/mol. The compound exhibits the following structural features:
- Chlorine atom at the 6-position of the pyrimidine ring.
- Hydrazine group attached to the 2-position, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine exhibits various biological activities, including:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Antiviral Properties : Preliminary findings suggest potential efficacy against viral infections, possibly through interference with viral replication mechanisms.
- Enzyme Inhibition : It has been noted to inhibit specific enzymes that are crucial in metabolic pathways associated with disease progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of kinases involved in cell signaling pathways that promote cell proliferation.
- Interaction with DNA : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
Case Studies
Several studies have evaluated the biological effects of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine:
-
Study on Antitumor Effects :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.
-
Antiviral Activity Assessment :
- Objective : To evaluate efficacy against influenza virus.
- Methodology : Viral plaque reduction assays were conducted.
- Results : The compound reduced viral plaques by up to 70% at a concentration of 10 µM.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
